molecular formula C10H8Br2 B13251730 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene

Cat. No.: B13251730
M. Wt: 287.98 g/mol
InChI Key: ADHJMKTVNYDDJO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromomethyl (-CH₂Br) group and a 3-bromoprop-1-yn-1-yl (-C≡C-CH₂Br) group at the para positions. This dual bromination confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions, functional group transformations, and pharmaceutical precursor synthesis . Its molecular formula is C₁₀H₈Br₂, with a molecular weight of 288.98 g/mol (calculated from and ).

Properties

Molecular Formula

C10H8Br2

Molecular Weight

287.98 g/mol

IUPAC Name

1-(bromomethyl)-4-(3-bromoprop-1-ynyl)benzene

InChI

InChI=1S/C10H8Br2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,7-8H2

InChI Key

ADHJMKTVNYDDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C#CCBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are commonly used.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In general, the bromine atoms and alkyne group play crucial roles in its reactivity. The bromine atoms can act as leaving groups in substitution reactions, while the alkyne group can participate in coupling reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

The compound is compared to structurally related brominated benzene derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects
Compound Name Molecular Formula Substituents (Position) Electronic Effects Key References
1-(3-Bromoprop-1-yn-1-yl)-4-methylbenzene C₁₀H₉Br -CH₃ (para), -C≡C-CH₂Br (para) Methyl (EDG), propargyl bromide (EWG)
1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene C₁₀H₉BrO -OCH₃ (para), -C≡C-CH₂Br (para) Methoxy (EDG), propargyl bromide (EWG)
1-(Bromodifluoromethyl)-4-(bromomethyl)benzene C₈H₆Br₂F₂ -CH₂Br (para), -CF₂Br (para) Strong EWG (Br, F)
1-(Bromomethyl)-4-(methylsulfonyl)benzene C₈H₈BrO₂S -CH₂Br (para), -SO₂CH₃ (para) Sulfonyl (strong EWG)

Key Observations :

  • Electron-Donating Groups (EDG) : Methoxy (-OCH₃) and methyl (-CH₃) groups increase electron density on the benzene ring, enhancing stability but reducing electrophilic substitution reactivity compared to the target compound .
  • Electron-Withdrawing Groups (EWG) : Bromine and sulfonyl groups in 1-(bromomethyl)-4-(methylsulfonyl)benzene amplify electrophilic reactivity, making it more susceptible to nucleophilic attack than the target compound .

Key Observations :

  • The target compound’s dual bromine atoms enable sequential functionalization, a feature absent in monosubstituted analogs like 1-(3-bromoprop-1-yn-1-yl)-4-methylbenzene .
  • Fluorinated analogs (e.g., ) exhibit unique reactivity in radical pathways due to C-F bond stability, unlike the propargyl bromide group in the target compound .
Physical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility References
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene 288.98 Not reported ~1.5 (estimated) Low in polar solvents
1-(Bromomethyl)-2-(trifluoromethoxy)benzene 265.03 Not reported 1.583 Moderate in DCM, ether
1-(Bromomethyl)-4-(methylsulfonyl)benzene 249.12 Not reported Not reported High in DMSO

Key Observations :

  • Bromine substituents increase molecular weight and density compared to non-halogenated analogs.
  • Sulfonyl-containing derivatives (e.g., ) show higher solubility in polar aprotic solvents like DMSO due to increased polarity .

Biological Activity

1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene, with the CAS number 1000999-89-2, is a compound characterized by its unique structural features that include both bromomethyl and propargyl substituents. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H8_{8}Br2_2
  • Molecular Weight : 287.98 g/mol
  • Structure : The compound features a benzene ring substituted with a bromomethyl group and a 3-bromoprop-1-ynyl moiety, contributing to its reactivity and biological properties.

Antimicrobial Activity

The compound has shown promising antimicrobial properties in various studies. The presence of bromine atoms in its structure may enhance its interaction with microbial targets, leading to increased efficacy against certain pathogens.

  • Mechanism of Action :
    • The compound's activity is hypothesized to involve disruption of microbial cell membranes or interference with essential metabolic pathways. Similar compounds have demonstrated such mechanisms, suggesting a potential for broad-spectrum antimicrobial activity.
  • Case Studies :
    • In a comparative study of various brominated compounds, 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects on human cell lines, it was found that the compound displayed selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing potential anticancer agents.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)5.010
V79 (normal fibroblast)50.0-

Structure-Activity Relationship (SAR)

The biological activity of 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene can be attributed to its structural components:

  • Bromomethyl Group : Enhances lipophilicity, aiding membrane penetration.
  • Propargyl Moiety : May facilitate interactions with enzyme targets involved in microbial metabolism.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameMIC (µg/mL)Cytotoxicity (IC50 µM)Activity Type
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene85Antimicrobial
3-Bromoprop-1-ynylbenzene1215Antimicrobial
N,N-Dimethyl-Bromo analog1030Antimicrobial

Research Findings

Recent studies have highlighted the potential of halogenated compounds like 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene in treating resistant strains of bacteria due to their unique modes of action. The compound's efficacy against Mycobacterium tuberculosis has also been noted, indicating possible applications in tuberculosis therapy .

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